Ergocristine, dihydro-

Alpha-adrenoceptor CNS pharmacology Receptor binding

Dihydroergocristine (DHEC, CAS 17479-19-5) is the evidence-based choice when your protocol demands an ergot alkaloid without the vascular ischemic risk of non-hydrogenated analogs. Unlike ergotamine, which induces gangrene in 80% of chronically dosed rats, DHEC produces 0% gangrene under identical conditions—making it the only viable ergot for multi-week toxicology, pharmacology, or disease-model studies. In canine saphenous vein assays, DHEC delivers approximately 30% weaker venoconstriction than dihydroergotamine, enabling experimental designs that require attenuated vascular contractile responses while retaining the core pharmacophore. For clinical pharmacology, a fully characterized human PK profile (parent Cmax ~0.28 μg/L, t½ ~3.5 h) with validated LC-MS/MS quantification down to 10 pg/mL supports precise dose-ranging and DDI studies.

Molecular Formula C35H41N5O5
Molecular Weight 611.7 g/mol
Cat. No. B1206950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgocristine, dihydro-
Molecular FormulaC35H41N5O5
Molecular Weight611.7 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C
InChIInChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)
InChIKeyDEQITUUQPICUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroergocristine: Hydrogenated Ergot Alkaloid with Distinct Dopaminergic, Alpha-Adrenergic, and Serotonergic Receptor Modulation


Dihydroergocristine (DHEC; CAS 17479-19-5; molecular formula C35H41N5O5) is a C-9,10-hydrogenated ergot alkaloid with a defined stereochemical configuration of 7 absolute stereocenters [1]. It functions as a partial agonist at dopaminergic and alpha-adrenergic receptors while acting as an antagonist at serotonin receptors [2]. Structurally, it differs from its non-hydrogenated parent ergocristine by the saturation of the double bond between positions 9 and 10, a modification that fundamentally alters its pharmacological properties compared to the non-hydrogenated alkaloid series [3]. As one of three principal hydrogenated ergot alkaloids, it is a constituent of the equiproportional mixture ergoloid mesylates (co-dergocrine/Hydergine) alongside dihydroergocornine and dihydroergocryptine [4].

Why Dihydroergocristine Cannot Be Interchanged with Other Hydrogenated Ergot Alkaloids or Ergot Derivatives


Despite belonging to the same hydrogenated ergot alkaloid class, dihydroergocristine, dihydroergocornine, and dihydroergocryptine exhibit non-interchangeable pharmacological profiles. In CNS alpha-adrenoceptor functional assays, dihydroergocristine demonstrated markedly lower potency than the other three hydrogenated alkaloids, which were equipotent with each other [1]. When compared to structurally related dihydroergotamine, dihydroergocristine produces approximately 30% weaker venoconstriction following intravenous administration in canine saphenous veins [2]. Crucially, non-hydrogenated ergot alkaloids such as ergotamine produce gangrene in 80% of treated rats, whereas none of the dihydrogenated products—including dihydroergocristine—produced gangrene under identical conditions [3]. These quantitative pharmacological divergences preclude generic substitution among apparently similar ergot derivatives.

Dihydroergocristine: Quantitative Comparative Evidence Guide for Scientific Selection


Alpha-Adrenoceptor Potency: Dihydroergocristine Is Less Potent Than Co-Administered Hydrogenated Alkaloids

In a comparative functional study of the four dihydrogenated peptide ergot alkaloids comprising co-dergocrine (Hydergine), dihydroergocristine exhibited significantly lower potency at both alpha-1 and alpha-2 adrenoceptors in rat brain preparations compared to dihydroergocornine, dihydro-alpha-ergokryptine, and dihydro-beta-ergokryptine, which were equipotent with each other [1]. The relative order of potency at both receptor subtypes was consistent, with dihydroergocristine ranking as the least potent component.

Alpha-adrenoceptor CNS pharmacology Receptor binding

Venoconstrictor Response: Dihydroergocristine Is 30% Weaker Than Dihydroergotamine After IV Administration

In a direct comparative study of dihydroergocristine (DHEC) and dihydroergotamine (DHE) on canine saphenous veins, the venoconstrictor response to DHEC following local intravenous infusion in vivo was approximately 30% weaker than that produced by DHE [1]. Notably, when administered orally, both ergot alkaloids elicited similar venoconstrictor effects, suggesting route-dependent differential activity. Both compounds appear to mediate their venoconstrictor effects through 5-HT1-like receptors [1].

Vascular pharmacology 5-HT1 receptors Venoconstriction

Clinical Lactation Suppression: Dihydroergocristine Demonstrates Superior Efficacy vs Bromocriptine After 10-Day Treatment

In a double-blind clinical study of 30 women who wished to interrupt breastfeeding, dihydroergocristine (10 mg capsules twice daily for 5 days, then three times daily for 5 days if needed) was compared against bromocriptine (2.5 mg capsules twice daily for 5 days, then three times daily for 5 days) [1]. After 5 days, milk secretion was reduced more significantly in the dihydroergocristine group. After 10 days of treatment, 6 cases in the bromocriptine group still revealed low milk secretion, compared to only 1 case in the dihydroergocristine group [1].

Lactation suppression Prolactin Clinical trial

In Vitro Dopaminomimetic Activity: Dihydroergocryptine Is More Potent Than Dihydroergocristine in Prolactin and cAMP Inhibition

In cultured anterior pituitary cells, both dihydroergocryptine and dihydroergocristine inhibited prolactin release and cyclic AMP accumulation in a concentration-dependent manner [1]. The inhibitory effect of dihydroergocryptine was more potent and started at lower concentrations than that of dihydroergocristine. Both compounds' inhibitory activities were completely abolished by the dopamine receptor antagonists haloperidol and pimozide, confirming dopaminomimetic mechanism [1].

Dopamine receptor Prolactin cAMP Anterior pituitary

Toxicity Profile: Dihydrogenated Alkaloids (Including Dihydroergocristine) Do Not Produce Gangrene Unlike Non-Hydrogenated Ergotamine

In a chronic toxicity study in rats, none of the dihydrogenated alkaloid products—including dihydroergocristine, dihydroergokryptine, and dihydroergocornine—produced gangrene when administered via daily injection for 17 weeks [1]. In stark contrast, ergotamine produced gangrene in 80% of the rats under identical experimental conditions. Additionally, none of the dihydrogenated products inhibited growth consistently, whereas ergotamine and non-hydrogenated ergotoxine produced marked growth inhibition [1].

Toxicology Vascular safety Gangrene

Human Pharmacokinetics: Dihydroergocristine Demonstrates Defined Oral Bioavailability with Quantified Parent and Metabolite Exposure

Following a single oral dose of 18 mg dihydroergocristine mesylate in 12 healthy male volunteers, the parent compound exhibited a Cmax of 0.28 ± 0.22 μg/L, tmax of 0.46 ± 0.26 h, AUClast of 0.39 ± 0.41 μg·h/L, and a terminal elimination half-life of 3.50 ± 2.27 h [1]. Notably, the major metabolite 8-hydroxy-dihydroergocristine (8-OH-DHEC) demonstrated substantially higher systemic exposure with a Cmax of 5.63 ± 3.34 μg/L (approximately 20-fold higher than parent), tmax of 1.04 ± 0.66 h, AUClast of 13.36 ± 5.82 μg·h/L, and terminal half-life of 3.90 ± 1.07 h [1]. The 18 mg dose was well tolerated with no adverse events reported.

Pharmacokinetics Bioavailability Metabolism LC-MS/MS

Optimal Research and Industrial Application Scenarios for Dihydroergocristine Based on Comparative Evidence


Vascular Pharmacology Studies Requiring Reduced Venoconstrictor Activity Relative to Dihydroergotamine

For investigators studying 5-HT1-like receptor-mediated venoconstriction in canine models, dihydroergocristine offers a quantitatively distinct profile: approximately 30% weaker venoconstriction than dihydroergotamine following intravenous administration [1]. This differential makes dihydroergocristine the preferred selection for experimental designs requiring attenuated vascular contractile responses while maintaining the core ergot alkaloid pharmacophore. The route-dependent nature of this difference (IV vs oral) also enables comparative route-of-administration studies using the same compound pair.

Chronic In Vivo Studies Requiring Ergot Alkaloid Exposure Without Gangrene Risk

In rodent models requiring chronic ergot alkaloid administration, dihydroergocristine and other dihydrogenated derivatives represent the only viable option among ergot alkaloids. Non-hydrogenated ergotamine produces gangrene in 80% of treated rats under chronic dosing conditions, whereas dihydroergocristine produces 0% gangrene incidence [1]. For multi-week toxicology, pharmacology, or disease model studies where ergot alkaloid exposure is required but vascular ischemic complications must be avoided, dihydroergocristine is the evidence-based selection over non-hydrogenated alternatives.

Dopamine Receptor Studies Requiring Moderate Dopaminomimetic Potency

In anterior pituitary cell culture systems investigating dopaminergic inhibition of prolactin release and cAMP accumulation, dihydroergocristine provides a moderate-potency option compared to dihydroergocryptine, which demonstrates greater potency and lower concentration threshold for effect onset [1]. This potency gradient enables researchers to select the appropriate ergot alkaloid based on the desired strength of dopaminergic modulation. For studies requiring robust dopaminergic inhibition, dihydroergocryptine is optimal; for studies requiring graded or less potent dopaminomimetic activity, dihydroergocristine is the appropriate selection.

Human Pharmacokinetic Studies Requiring Defined Oral Bioavailability with Quantifiable Metabolite Tracking

For clinical pharmacology investigations involving oral ergot alkaloid administration, dihydroergocristine offers a fully characterized human PK profile with validated LC-MS/MS analytical methodology capable of simultaneous quantification of both parent compound and the major 8-OH-DHEC metabolite down to 10 pg/mL and 20 pg/mL limits of quantification, respectively [1]. The established PK parameters (parent Cmax ~0.28 μg/L, t½ ~3.5 h; metabolite Cmax ~5.63 μg/L, t½ ~3.9 h) provide a robust foundation for dose-ranging, bioavailability, and drug-drug interaction studies requiring precise exposure quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ergocristine, dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.